3-Methyl-5,7-dinitro-1H-indazole
Overview
Description
“3-Methyl-5,7-dinitro-1H-indazole” is a chemical compound with the molecular formula C8H6N4O4 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids .
Synthesis Analysis
The synthesis of indazoles, including “3-Methyl-5,7-dinitro-1H-indazole”, has been a subject of research in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “3-Methyl-5,7-dinitro-1H-indazole” can be analyzed using high-resolution mass spectroscopy and 1H-, 13C-, and 19F-NMR spectroscopy . The structure, properties, spectra, and suppliers for this compound can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-5,7-dinitro-1H-indazole” are part of the broader field of indazole synthesis. Recent advances in this field include 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-5,7-dinitro-1H-indazole” include its molecular weight, melting point, boiling point, and density . More detailed properties can be found in various chemical databases .Scientific Research Applications
Anticancer Agents
Indazole derivatives have been used in the field of oncology as anticancer agents . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
Anti-inflammatory Agents
Indazole derivatives have been found to have good anti-inflammatory activity in rats . The synthesized compounds were tested and found to have good anti-inflammatory activity in rats, and analgesic activity in mice similar to that of Indomethacin .
Future Directions
The future directions in the research of “3-Methyl-5,7-dinitro-1H-indazole” and similar compounds involve the development of new synthetic approaches, the exploration of their medicinal properties, and the study of their mechanism of action . The continuous advancement in this field promises the discovery of new compounds with potential therapeutic applications.
properties
IUPAC Name |
3-methyl-5,7-dinitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOOFJLFDRTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463389 | |
Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,7-dinitro-1H-indazole | |
CAS RN |
647853-23-4 | |
Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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